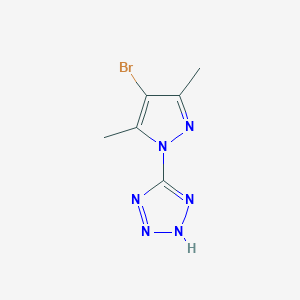

5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole

説明

特性

IUPAC Name |

5-(4-bromo-3,5-dimethylpyrazol-1-yl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN6/c1-3-5(7)4(2)13(10-3)6-8-11-12-9-6/h1-2H3,(H,8,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDCYJGULMDRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=NNN=N2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654654 | |

| Record name | 5-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020248-97-8 | |

| Record name | 5-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclocondensation Method

The pyrazole ring substituted with a bromine atom at position 4 and methyl groups at positions 3 and 5 can be synthesized by the cyclocondensation of hydrazine hydrate with α,β-unsaturated ketones or 1,3-dicarbonyl compounds bearing the appropriate substituents.

- Typical procedure: Reflux hydrazine hydrate with a 1-(4-bromo-3,5-dimethylphenyl)-prop-2-en-1-one or a related precursor in acetic acid for 4-6 hours.

- This reaction forms the 4-bromo-3,5-dimethyl-1H-pyrazole ring via nucleophilic attack and ring closure.

This method is well-documented and yields pyrazole derivatives with high regioselectivity and good yields (typically 70-80%).

Specific Preparation of 5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole

Literature-Reported Route

According to recent studies on pyrazole-tetrazole hybrids, the preparation of the target compound can be summarized as follows:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Synthesis of 4-bromo-3,5-dimethylpyrazole intermediate | Cyclocondensation of hydrazine hydrate with 4-bromo-3,5-dimethyl-α,β-unsaturated ketone in acetic acid under reflux for 4-6 h | Formation of 4-bromo-3,5-dimethyl-1H-pyrazole |

| 2. Functionalization to introduce nitrile or halide group | Bromination or conversion of methyl group to nitrile via oxidation and dehydration steps | Nitrile or halide-functionalized pyrazole |

| 3. Tetrazole ring formation | Reaction with sodium azide in DMF with triethylamine and HCl at 100 °C for several hours | 1,3-Dipolar cycloaddition to form tetrazole ring attached to pyrazole |

This sequence is supported by the mechanistic pathway of 1,3-dipolar cycloaddition and has been optimized for yield and purity.

Alternative and Advanced Methods

Ultrasonic Irradiation

Recent advances include the use of ultrasonic irradiation to accelerate the tetrazole formation step, reducing reaction time from hours to under an hour while improving yields.

Ugi Azide Multicomponent Reaction

Another approach involves the Ugi azide reaction, a multicomponent reaction that can directly assemble pyrazole-tetrazole hybrids from aldehydes, amines, and azides in one pot, offering a streamlined synthesis.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrazole ring formation | Cyclocondensation | Hydrazine hydrate, α,β-unsaturated ketone, acetic acid, reflux | 70-80 | High regioselectivity |

| Functionalization for tetrazole ring | Bromination/oxidation to nitrile | Bromine, oxidizing agents | Variable | Prepares precursor for tetrazole formation |

| Tetrazole ring formation | 1,3-Dipolar cycloaddition | Sodium azide, TEA, HCl, DMF, 80-120 °C | 65-85 | Ultrasonic irradiation can improve yield |

| One-pot Ugi azide reaction | Multicomponent reaction | Aldehydes, amines, azides, catalysts | Moderate | Efficient but requires optimization |

Research Findings and Observations

- The introduction of the tetrazole ring significantly enhances the compound's thermal stability and biological activity.

- Bromine substitution on the pyrazole ring affects the electronic properties, influencing the reactivity in cycloaddition steps.

- Ultrasonic irradiation accelerates the tetrazole formation, reducing reaction times significantly without compromising yield.

- The choice of solvent and acid/base catalysts critically affects the efficiency of the tetrazole ring formation.

科学的研究の応用

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that derivatives of this compound exhibit biological activity, including antileishmanial and antimalarial properties. These properties make it a candidate for the development of new therapeutic agents.

Medicine: The compound and its derivatives are being investigated for their potential use in drug development, particularly in the treatment of parasitic infections.

Industry: In material science, the compound is used in the development of advanced materials with specific electronic and optical properties.

作用機序

The mechanism by which 5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole exerts its effects involves the interaction with specific molecular targets. The bromine atom in the pyrazole ring can form halogen bonds with biological macromolecules, leading to the modulation of their activity. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the binding affinity to target proteins.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Chloro vs. Bromo Derivatives: Isostructural chloro and bromo derivatives, such as those reported in , demonstrate how halogen substitution influences intermolecular interactions and biological activity. Bromine’s larger atomic radius and higher polarizability compared to chlorine enhance van der Waals interactions and electron-withdrawing effects.

Fluorinated Analogues: The compound (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-(2,6-difluorophenyl)methanone () features a ketone group instead of a tetrazole. Fluorine’s electronegativity increases the compound’s stability and alters its conformational preferences, as seen in the dihedral angles (78.4°–78.6°) between the pyrazole and aromatic rings. In contrast, the tetrazole group in the target compound enables hydrogen bonding via its NH group, which may enhance solubility and receptor interactions .

Heterocyclic Variants

Oxadiazole and Triazole Derivatives: 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol (CAS: 175202-84-3) replaces the tetrazole with an oxadiazole-thiol group. Additionally, the oxadiazole’s lower aromaticity compared to tetrazole may reduce metabolic stability .

Dihydropyrazole Derivatives: 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole () features a partially saturated pyrazole ring. However, the tetrazole’s planar structure in the target compound may favor π-π stacking interactions in crystal packing .

Physicochemical and Crystallographic Properties

Molecular Weight and Density :

The target compound (272.74 g/mol) is lighter than triazole derivatives like 5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol (388.33 g/mol) (). Its predicted density (1.50 g/cm³) aligns with brominated heterocycles but is lower than sulfur-containing analogues (e.g., 1.50–1.60 g/cm³) due to differences in atomic packing .

Crystallography : X-ray studies of related compounds, such as those in and , reveal that weak C–H···Br and π-π interactions dominate crystal packing. The tetrazole’s NH group in the target compound may introduce additional hydrogen bonds, as seen in similar structures refined via SHELXL .

生物活性

5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential applications based on recent studies.

Chemical Structure and Properties

The compound features a pyrazole moiety substituted with a bromine atom and a tetrazole ring. Its molecular formula is , and it has a molecular weight of approximately 256.09 g/mol. The presence of both the pyrazole and tetrazole rings contributes to its biological activity.

Synthesis

Recent advancements in synthetic methodologies have allowed for the efficient production of 5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole. Various synthetic routes typically involve the coupling of appropriate precursors under controlled conditions to ensure high yields and purity.

Anti-inflammatory Properties

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds related to 5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process.

| Compound | COX-2 Inhibition (IC50) | Selectivity Index |

|---|---|---|

| 5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole | 0.034 μM | >353.8 |

| Celecoxib | 0.052 μM | - |

The selectivity index indicates that this compound has a higher selectivity for COX-2 over COX-1, suggesting a potentially lower risk for gastrointestinal side effects compared to traditional NSAIDs like celecoxib .

Antioxidant Activity

Research has also indicated that derivatives of this compound exhibit antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. The antioxidant activity is often assessed using various in vitro assays, including DPPH radical scavenging and ABTS assays.

Case Studies

In a study examining the anti-inflammatory effects of various pyrazole derivatives, 5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole was included among several candidates evaluated for their efficacy in reducing carrageenan-induced paw edema in rats. The compound demonstrated significant edema inhibition comparable to standard anti-inflammatory drugs .

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that 5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole has a favorable safety profile with minimal acute toxicity observed in animal models. The lethal dose (LD50) was determined to be greater than 2000 mg/kg in mice, indicating low toxicity .

Conclusion and Future Directions

The biological activity of 5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole underscores its potential as a therapeutic agent in treating inflammatory conditions. Ongoing research is focused on elucidating its mechanisms of action, optimizing its pharmacokinetic properties, and exploring its efficacy in clinical settings.

Further studies are warranted to explore its full therapeutic potential as well as its applicability in other disease models beyond inflammation, such as cancer and neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole?

- Methodological Answer : The synthesis typically involves a multi-step approach. First, 4-bromo-3,5-dimethylpyrazole is synthesized via halogenation of 3,5-dimethylpyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. Next, the tetrazole moiety is introduced via cycloaddition reactions, such as reacting the pyrazole intermediate with sodium azide (NaN₃) and a nitrile source (e.g., trimethylsilyl cyanide) in dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) confirm substituent positions and integration ratios.

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or electron impact (EI) modes verify molecular weight and fragmentation patterns.

- Elemental Analysis : Ensures compliance with theoretical C, H, N, and Br percentages .

Advanced Research Questions

Q. What strategies are effective for analyzing the bromine substituent’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress under varying temperatures and solvents (e.g., DMF, THF) using techniques like HPLC or UV-Vis spectroscopy.

- Intermediate Trapping : Use LC-MS to detect transient intermediates (e.g., azide or cyano derivatives) in reactions with NaN₃ or KCN.

- Density Functional Theory (DFT) : Calculate Mulliken charges and Fukui indices to predict electrophilic sites on the pyrazole ring .

Q. What crystallographic methods are suitable for resolving ambiguities in molecular conformation?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Optimize crystal growth via slow evaporation (e.g., ethanol/water mixtures). Refinement with SHELXL (using anisotropic displacement parameters) ensures precise bond-length and angle measurements. Key metrics include R-factor <0.05 and data-to-parameter ratio >10 for reliability .

Q. How can the biological activity of this compound be systematically profiled?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or angiotensin-converting enzyme (ACE) using fluorometric or colorimetric substrates. IC₅₀ values are derived from dose-response curves.

- Receptor Binding Studies : Radiolabeled ligands (e.g., ³H- or ¹²⁵I-labeled analogs) quantify affinity for targets like G-protein-coupled receptors (GPCRs) via competitive binding assays.

- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., tetrazole coordination with metal ions in metalloenzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。